molecular formula C10H7NO2 B289729 Indolizine-1,3-dicarbaldehyde

Indolizine-1,3-dicarbaldehyde

Cat. No.: B289729
M. Wt: 173.17 g/mol
InChI Key: NFBKOWBYQGEXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are found in various natural products and synthetic drugs. The unique structure of this compound makes it an important compound in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indolizine-1,3-dicarbaldehyde can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.

    Radical Cyclization/Cross-Coupling: Recent advances have shown that radical-induced synthetic approaches are efficient for constructing indolizine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Indolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolizine derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Indolizine-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Indolizine-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, indolizine derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizine-1,3-dicarbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

indolizine-1,3-dicarbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7H

InChI Key

NFBKOWBYQGEXCB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(N2C=C1)C=O)C=O

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C=O)C=O

Origin of Product

United States

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